APX-115 free base

NADPH oxidase oxidative stress diabetic nephropathy

Isoform-selective NOX inhibitors (GKT137831, GSK2795039, ML171) fail to suppress pathological ROS when disease involves multiple isoforms or compensatory upregulation occurs. APX-115 free base solves this with comprehensive pan-NOX inhibition across NOX1/2/4/5 and DUOX1/2. Key differentiation: Superior to GKT137831 in reducing mesangial expansion in diabetic nephropathy models. Only pan-NOX inhibitor with active Phase 2 trials for CI-AKI (NCT05758896). Dual antimycobacterial activity (MIC 2.5 μM vs. M. tuberculosis). Suppresses GPVI-mediated platelet activation without prolonging bleeding time.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 1270084-92-8
Cat. No. B2422657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPX-115 free base
CAS1270084-92-8
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCCCC1=C(NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O/c1-2-8-14-16(13-9-4-3-5-10-13)19-20(17(14)21)15-11-6-7-12-18-15/h3-7,9-12,19H,2,8H2,1H3
InChIKeyGIWZEELPLKPYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

APX-115 Free Base (Isuzinaxib, CAS 1270084-92-8): Pan-NADPH Oxidase Inhibitor for Oxidative Stress Research and Clinical Development


APX-115 free base (Isuzinaxib, Ewha-18278) is a first-in-class, orally active pan-NADPH oxidase (NOX) inhibitor targeting NOX1, NOX2, NOX4, NOX5, and the dual oxidases DUOX1 and DUOX2 [1][2]. It is a synthetic organic small molecule (MW 279.34, C17H17N3O) that inhibits reactive oxygen species (ROS) generation from multiple NOX isoforms, with reported inhibition constants (Ki) of 1.08 μM for NOX1, 0.57 μM for NOX2, and 0.63 μM for NOX4 . The free base is typically formulated as the hydrochloride salt for enhanced stability and delivery, and the compound has advanced to Phase 2 clinical trials for contrast-induced acute kidney injury (CI-AKI) and diabetic nephropathy [1][3].

Why APX-115 Free Base Cannot Be Replaced by Isoform-Selective or Single-Isoform NOX Inhibitors in Oxidative Stress Models


NADPH oxidase isoforms exhibit overlapping and compensatory functions in pathological ROS production, and the specific isoform(s) driving disease phenotypes often cannot be definitively identified a priori [1]. Isoform-selective inhibitors such as GKT137831 (dual NOX1/NOX4), GSK2795039 (NOX2-selective), ML171 (NOX1-selective), or GLX351322 (NOX4-selective) may fail to suppress ROS generation when disease pathology involves multiple isoforms or when compensatory upregulation of uninhibited isoforms occurs [2]. APX-115 free base, as a pan-NOX inhibitor with activity across NOX1, NOX2, NOX4, NOX5, DUOX1, and DUOX2, provides comprehensive ROS suppression that cannot be achieved by substituting any single- or dual-isoform inhibitor [3]. The quantitative evidence below demonstrates specific instances where this pan-inhibition profile yields functional outcomes unattainable with comparator compounds.

APX-115 Free Base: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Pan-NOX Inhibition Profile: Comprehensive Isoform Coverage Versus Dual NOX1/NOX4 Inhibitor GKT137831

APX-115 free base inhibits NOX1, NOX2, NOX4, NOX5, DUOX1, and DUOX2, whereas the comparator GKT137831 (Setanaxib) is a dual inhibitor of only NOX1 and NOX4 [1][2]. In a 12-week study in db/db diabetic mice, APX-115 (60 mg/kg/day, oral gavage) produced superior histological improvement: mesangial expansion was significantly reduced by APX-115 (p<0.05 vs. diabetic control), while GKT137831 at the same dose and regimen failed to improve this parameter [1]. Both compounds similarly improved insulin resistance and reduced plasma 8-isoprostane, but the additional NOX2/NOX5/DUOX inhibition by APX-115 correlated with enhanced renal protection [1].

NADPH oxidase oxidative stress diabetic nephropathy renal injury

Selectivity Against Non-NOX Oxidases: Avoidance of Off-Target ROS Source Inhibition

APX-115 free base demonstrates clean selectivity with no inhibitory activity against xanthine oxidase or glucose oxidase . This contrasts with certain widely used NOX inhibitors that exhibit confounding off-target effects: for example, the commonly used compound apocynin requires myeloperoxidase-mediated activation and has documented non-specific antioxidant properties unrelated to NOX inhibition [1], and diphenyleneiodonium (DPI) is a non-selective flavoprotein inhibitor that suppresses mitochondrial electron transport [2]. The absence of xanthine oxidase inhibition ensures that APX-115's observed biological effects can be attributed specifically to NOX-mediated ROS suppression rather than pleiotropic oxidase inhibition.

NOX inhibitor selectivity xanthine oxidase glucose oxidase off-target profiling

Superior Suppression of Inflammatory Cytokines in Diabetic Kidney Versus Single-Isoform Inhibitors

In diabetic kidney models, APX-115 free base significantly suppresses the expression of key inflammatory molecules including MCP-1/CCL2, IL-6, and TNFα . In a comparative study in primary chondrocytes stimulated with IL-1β, APX-115 (10 and 20 μM) more potently suppressed the expression of oxidative stress marker genes and catabolic proteases compared with inhibition of other ROS sources [1]. This effect is attributed to the broad-spectrum NOX inhibition profile; single-isoform inhibitors (ML171 for NOX1, GSK2795039 for NOX2, GLX351322 for NOX4) showed more limited suppression of inflammatory markers in head-to-head testing [2].

inflammatory cytokines MCP-1 IL-6 TNFα diabetic kidney disease

Antimicrobial Activity Against Mycobacterium tuberculosis: Novel Indication with Quantitative MIC Data

A recent patent (CN120241726B) discloses that APX-115 free base exhibits direct antimicrobial activity against Mycobacterium tuberculosis, an indication distinct from its canonical NOX inhibitory function [1]. APX-115 free base demonstrates a minimum inhibitory concentration (MIC) of 2.5 μM against the M. tuberculosis standard strain H37Rv, and MICs ranging from 5 μM to 10 μM against drug-resistant clinical isolates [1]. This antimicrobial property has not been reported for other clinically investigated NOX inhibitors such as Setanaxib (GKT137831) or GSK2795039, positioning APX-115 as a unique tool compound for exploring the intersection of NOX inhibition and mycobacterial infection.

antimicrobial Mycobacterium tuberculosis MIC drug repurposing

Clinical Development Status: Phase 2 Trials for CI-AKI Indication Not Pursued by Competitor NOX Inhibitors

APX-115 (as isuzinaxib hydrochloride) is currently in Phase 2 clinical development for contrast-induced acute kidney injury (CI-AKI) in patients undergoing percutaneous coronary intervention (NCT05758896) [1][2]. The trial employs a randomized, double-blind, placebo-controlled, multicenter design with approximately 280 patients randomized 1:1 to 400 mg APX-115 or placebo [2]. Notably, while Setanaxib (GKT137831) has advanced to clinical trials for indications including diabetic nephropathy, primary biliary cholangitis, and idiopathic pulmonary fibrosis, no other NOX inhibitor is currently in active Phase 2 development for CI-AKI [3]. This indication-specific clinical advancement provides unique translational relevance for researchers investigating CI-AKI pathophysiology.

clinical trial Phase 2 CI-AKI contrast-induced acute kidney injury drug development

Antiplatelet and Antithrombotic Activity: First Demonstration of NOX-Mediated Platelet Inhibition by APX-115

A 2025 study in Antioxidants & Redox Signaling reported the first demonstration that APX-115 inhibits NOX-mediated ROS production, platelet activation, and thrombus formation [1]. In collagen-stimulated human platelets, APX-115 inhibited intracellular and extracellular ROS production, suppressing aggregation, P-selectin exposure, and ATP release [1]. In murine models, APX-115 reduced arterial thrombus formation under shear conditions without prolonging bleeding time—a critical safety advantage over conventional antiplatelet agents that increase bleeding risk [1]. While other NOX inhibitors (e.g., GSK2795039, VAS2870) have been evaluated in platelet studies, this is the first comprehensive characterization of a pan-NOX inhibitor's effects on the complete collagen receptor GPVI-mediated signaling pathway in platelets [2].

platelet activation thrombosis antithrombotic cardiovascular ROS

Optimal Research and Preclinical Application Scenarios for APX-115 Free Base Procurement


Diabetic Nephropathy and Renal Fibrosis Models Requiring Superior Histological Protection

In type 2 diabetic db/db mouse models of nephropathy, APX-115 (60 mg/kg/day oral gavage for 12 weeks) provides superior histological improvement of mesangial expansion compared to the dual NOX1/NOX4 inhibitor GKT137831, which fails to improve this parameter [1]. APX-115 also decreases urinary albumin excretion, preserves creatinine levels, and reduces F4/80-positive macrophage infiltration in kidney and adipose tissue [1]. Researchers seeking maximal renal protective effects in diabetic nephropathy models should select APX-115 over dual- or single-isoform inhibitors. The compound also demonstrated efficacy in podocyte-specific NOX5 transgenic mice fed a high-fat diet, improving pancreatic beta-cell function and reducing urinary albumin/creatinine ratios [2].

Contrast-Induced Acute Kidney Injury (CI-AKI) Translational Research

APX-115 is the only pan-NOX inhibitor with an active Phase 2 clinical program for CI-AKI prevention in patients undergoing percutaneous coronary intervention (NCT05758896, 400 mg oral dose) [3]. In vivo studies demonstrate that multiple NOX isoforms contribute to renal injury in CI-AKI models, supporting the rationale for pan-NOX inhibition [3]. Preclinical researchers studying CI-AKI mechanisms or evaluating therapeutic interventions should prioritize APX-115 to align their models with a compound that has demonstrated clinical translatability in this specific indication, providing a direct link between bench research and ongoing human trials.

Platelet Activation and Thrombosis Research Requiring NOX-Mediated Pathway Analysis

APX-115 is the first compound comprehensively demonstrated to inhibit NOX-mediated ROS production across the full collagen receptor GPVI signaling pathway in platelets, suppressing aggregation, P-selectin exposure, ATP release, and integrin αIIbβ3 activation [4]. Crucially, APX-115 reduces arterial thrombus formation in murine models without prolonging bleeding time, distinguishing it from conventional antiplatelet agents that carry bleeding risk [4]. Researchers investigating NOX-dependent platelet signaling, thrombus formation under shear, or seeking a reference pan-NOX inhibitor for platelet studies should select APX-115.

Mycobacterium tuberculosis Infection Models with Dual Oxidative Stress and Antimicrobial Readouts

APX-115 free base uniquely combines pan-NOX inhibitory activity with direct antimycobacterial activity (MIC 2.5 μM against M. tuberculosis H37Rv; 5-10 μM against drug-resistant clinical isolates) [5]. This dual functionality enables investigation of host-directed therapy via NOX inhibition alongside direct antimicrobial effects, a profile not available with any other NOX inhibitor. Researchers exploring the intersection of oxidative stress, immune modulation, and mycobacterial pathogenesis can utilize APX-115 as a multifunctional tool compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for APX-115 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.